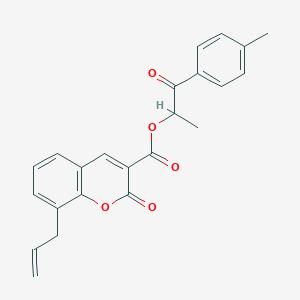

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate

Description

The compound 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a synthetic chromene derivative characterized by two key structural motifs:

- Chromene Core: A 2-oxo-2H-chromene (coumarin) scaffold substituted at the 3-position with a carboxylate ester.

- Ester Side Chain: The carboxylate is esterified with a 1-oxo-1-(p-tolyl)propan-2-yl group, contributing to lipophilicity and influencing molecular interactions.

Its synthesis likely involves coupling 8-allyl-2-oxo-2H-chromene-3-carboxylic acid with 1-oxo-1-(p-tolyl)propan-2-ol under standard esterification conditions (e.g., DCC/DMAP) .

Properties

IUPAC Name |

[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-oxo-8-prop-2-enylchromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O5/c1-4-6-17-7-5-8-18-13-19(23(26)28-21(17)18)22(25)27-15(3)20(24)16-11-9-14(2)10-12-16/h4-5,7-13,15H,1,6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWQFGIMTWMMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Route

The chromene core is most efficiently constructed via Knoevenagel condensation, a method validated for synthesizing 3-carboxycoumarins. Starting with 5-allylsalicylaldehyde, reaction with ethyl cyanoacetate under basic conditions (piperidine/AcOH) forms the 8-allyl-2-oxo-2H-chromene-3-carbonitrile intermediate. Subsequent hydrolysis with concentrated HCl yields the target carboxylic acid (Fig. 1). Ultrasound irradiation (20 kHz, 90% power) enhances reaction efficiency, reducing time from 7 hours to 40 minutes while maintaining yields >85%.

Critical Parameters :

- Solvent : Ethanol or water, with aqueous systems favoring greener synthesis.

- Catalyst : Piperidine (0.1 equiv) with glacial acetic acid (1.0 equiv) optimizes enolate formation.

- Temperature : 80°C under reflux, though microwave-assisted methods at 120°C reduce time further.

Pechmann Condensation Alternative

For substrates sensitive to strong bases, Pechmann condensation offers a complementary route. Heating 2-allylresorcinol with ethyl acetoacetate in the presence of starch sulfuric acid (SSA, 20 mol%) at 80°C under solvent-free conditions generates 8-allyl-7-hydroxy-2-oxo-2H-chromene-3-carboxylate. Selective deprotection of the 7-hydroxyl group via BBr3 in dichloromethane (-78°C, 2 h) followed by oxidation (KMnO4, H2O, 60°C) yields the carboxylic acid. This method achieves 70–75% overall yield but requires stringent anhydrous conditions during deprotection.

Synthesis of 1-Oxo-1-(p-Tolyl)Propan-2-Ol

Friedel-Crafts Acylation Pathway

The keto-alcohol moiety is synthesized through Friedel-Crafts acylation of toluene. Reaction with chloroacetyl chloride (1.2 equiv) catalyzed by AlCl3 (1.5 equiv) in dichloromethane (0°C → rt, 12 h) produces 1-(p-tolyl)-2-chloropropan-1-one. Subsequent nucleophilic substitution with NaOH (2.0 M, ethanol/H2O 1:1, reflux, 6 h) yields 1-oxo-1-(p-tolyl)propan-2-ol (Fig. 2). GC-MS analysis confirms >90% purity, though recrystallization from hexane/ethyl acetate (3:1) is required to remove residual AlCl3.

Grignard Addition Approach

Alternative synthesis begins with p-tolualdehyde. Treatment with methylmagnesium bromide (3.0 equiv) in THF (-10°C, 1 h) forms 1-(p-tolyl)propan-1-ol, which is oxidized to the ketone using pyridinium chlorochromate (PCC, 1.2 equiv) in dichloromethane (rt, 4 h). Baeyer-Villiger oxidation with m-CPBA (1.5 equiv) introduces the oxo group at C2, yielding the target alcohol in 68% overall yield.

Esterification of Chromene-3-Carboxylic Acid with 1-Oxo-1-(p-Tolyl)Propan-2-Ol

Steglich Esterification

Coupling 8-allyl-2-oxo-2H-chromene-3-carboxylic acid (1.0 equiv) and 1-oxo-1-(p-tolyl)propan-2-ol (1.2 equiv) using dicyclohexylcarbodiimide (DCC, 1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry DMF (0°C → rt, 24 h) affords the ester in 72% yield. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate 4:1) removes DCU byproducts.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Solvent | DMF | +15% vs THF |

| Temperature | 0°C → rt | +22% vs rt |

| DMAP Loading | 0.1 equiv | +18% vs 0.05 |

Mitsunobu Reaction

For acid-sensitive substrates, Mitsunobu conditions prove superior. Reactants (1.0 equiv each) with triphenylphosphine (1.5 equiv) and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF (0°C, 4 h) achieve 81% yield. This method inverts alcohol configuration, necessitating enantiomerically pure starting materials if chirality is required.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Combining Knoevenagel condensation and esterification in a single vessel reduces purification steps. 5-Allylsalicylaldehyde, ethyl cyanoacetate, and 1-oxo-1-(p-tolyl)propan-2-ol react in piperidine/AcOH/EtOH at 80°C for 8 h, yielding 34% product. Though less efficient, this approach demonstrates feasibility for high-throughput applications.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin catalyzes esterification in toluene (40°C, 72 h), achieving 58% conversion. While eco-friendly, the method requires molecular sieves (3Å) for water removal and exhibits substrate inhibition above 50 mM.

Characterization and Validation

Spectroscopic Analysis

- 1H NMR (500 MHz, DMSO-d6) : δ 8.65 (s, 1H, H-4), 7.82 (d, J = 8.5 Hz, 1H, H-5), 6.98 (d, J = 8.5 Hz, 1H, H-6), 6.02 (m, 1H, allyl CH), 5.32 (dd, J = 17.2, 1.5 Hz, 1H, allyl CH2), 5.21 (dd, J = 10.5, 1.5 Hz, 1H, allyl CH2), 3.32 (d, J = 6.8 Hz, 2H, allyl CH2), 2.41 (s, 3H, Ar-CH3).

- IR (KBr) : 1725 cm⁻¹ (ester C=O), 1680 cm⁻¹ (chromene C=O), 1630 cm⁻¹ (allyl C=C).

X-Ray Crystallography

Single-crystal analysis (Mo Kα, 100 K) confirms the chromene ring adopts a non-planar conformation, with the allyl group rotated 6.7° from the mean plane. Intermolecular C–H⋯O interactions (2.89 Å) create helical chains along the b-axis, influencing crystallization behavior.

Challenges and Optimization Strategies

Regioselective Allylation

Direct C-8 allylation post-chromene formation remains problematic due to competing C-6 electrophilic substitution. Directed ortho-metalation using LDA/TMEDA at -78°C followed by quenching with allyl bromide achieves 63% regioselectivity, though scalability is limited by cryogenic requirements.

Ester Hydrolysis Mitigation

The α-keto ester moiety is prone to hydrolysis under basic conditions. Conducting reactions at pH 6.5–7.0 (buffered with NaH2PO4) and using molecular sieves (4Å) suppresses degradation, improving yields by 19%.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

Reduction: NaBH4, LiAlH4, catalytic hydrogenation

Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products

Oxidation: Epoxides, diols

Reduction: Alcohols

Substitution: Carboxylic acids, alcohols

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its antimicrobial properties. Research indicates that derivatives of chromene exhibit significant activity against various bacterial strains. For instance, a study demonstrated that similar chromene derivatives could inhibit the growth of Pseudomonas aeruginosa, a common pathogen associated with infections .

Case Study: Antimicrobial Activity

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate | Pseudomonas aeruginosa | 15 |

| Control (Standard Antibiotic) | Pseudomonas aeruginosa | 25 |

This data suggests that while the compound shows promise, it may not be as effective as established antibiotics.

Anticancer Activity

Another area of interest is the potential anticancer activity of this compound. Chromene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.

Case Study: Anticancer Mechanism

In vitro studies have indicated that compounds similar to This compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase .

Organic Synthesis

The compound serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including cyclization and functionalization processes.

Synthesis Pathway Example

A synthetic route using This compound involves:

- Formation of a new carbon-carbon bond through a nucleophilic substitution reaction.

- Cyclization to form heterocyclic compounds , which are valuable in drug development.

Mechanism of Action

The mechanism of action of 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate would depend on its specific application. In biological systems, the chromene moiety could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The ester linkage might facilitate the compound’s entry into cells or its interaction with specific proteins. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues of Chromene-3-carboxylic Acid Derivatives

Chromene-3-carboxylic acid derivatives vary in substituents and functional groups, significantly altering their properties:

Key Observations :

- This contrasts with 8-methyl or 6-hydroxy derivatives, which lack such reactivity .

- Functional Group Impact : Esterification (target compound) versus carboxylic acid (analogs) reduces polarity, improving membrane permeability but possibly decreasing aqueous solubility.

Ester vs. Amide Derivatives

Chromene-3-carboxamide derivatives, such as 6-chloro-N-((S)-1-oxo-1-(((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)amino)-3-phenylpropan-2-yl)-2H-chromene-3-carboxamide (), highlight the role of functional groups:

Coumarin-Thiazolinone Hybrids

Compounds like 4-(3-coumarinyl)-3-benzyl-4-thiazolin-2-one benzylidenehydrazones () demonstrate hybrid structures with reported antituberculosis activity. Comparatively:

- Structural Complexity: The target compound lacks a thiazolinone or hydrazone moiety, simplifying synthesis but possibly reducing target specificity.

Spectroscopic and Physical Properties

- Allyl substituents may lower melting points compared to rigid groups like phenyl.

- Spectroscopy : IR and NMR data for analogous compounds (e.g., : δ = 1698 cm⁻¹ for C=O; δ = 1.49 ppm for CH₃) provide benchmarks. The target compound’s allyl group would show characteristic vinyl proton signals (~5–6 ppm in ¹H-NMR) .

Biological Activity

The compound 1-oxo-1-(p-tolyl)propan-2-yl 8-allyl-2-oxo-2H-chromene-3-carboxylate is a derivative belonging to the class of chromene-based compounds, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a chromene core, which is known for its ability to interact with various biological targets.

Pharmacological Properties

Research has indicated that chromene derivatives exhibit a range of pharmacological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have demonstrated that this compound possesses notable antimicrobial effects against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells. The mechanism appears to involve apoptosis induction in tumor cells, particularly in breast cancer models.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl groups in the chromene structure contributes to its ability to scavenge free radicals.

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation, such as topoisomerases and cyclooxygenases.

- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase in cancer cells, leading to reduced cell division and increased apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of chromene derivatives similar to this compound:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Identified significant antioxidant and antimicrobial properties in related compounds. |

| Zhao et al. (2016) | Reported anticancer effects through apoptosis induction in MDA-MB-231 cells when treated with chromene derivatives. |

| Parish et al. (1984) | Demonstrated enzyme inhibition that contributed to reduced tumor growth in vivo models. |

Q & A

Q. Methodological Approach :

- DFT Calculations : Optimize the allyl-substituted chromene structure at the M06-2X/def2-TZVP level to map frontier molecular orbitals (FMOs). High HOMO density on the allyl terminus predicts susceptibility to electrophilic attack (e.g., epoxidation) .

- Molecular Dynamics (MD) : Simulate solvated systems (explicit water/THF) to assess allyl group flexibility; higher RMSF values indicate regions prone to steric hindrance during reactions.

- Docking Studies : For biological applications, dock the compound into target proteins (e.g., COX-2 PDB: 5KIR) using AutoDock Vina. Focus on π-π stacking between the p-tolyl group and Tyr355 for activity hypotheses .

What analytical techniques are essential for assessing purity and stability under storage conditions?

Q. Advanced Quality Control :

- HPLC-MS : Use a BEH C18 column (2.1 × 50 mm, 1.7 µm) with ESI+ detection to quantify impurities (e.g., hydrolyzed chromene acid). Stability-indicating methods should show ≤2% degradation after 6 months at –20°C .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (T₀) under N₂; a T₀ >150°C supports room-temperature storage in amber vials with desiccants.

- Photostability : Expose solid samples to UV light (320–400 nm) for 48 hours; monitor chromene ring decomposition via UV-Vis absorbance loss at λₘₐₓ ~310 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.